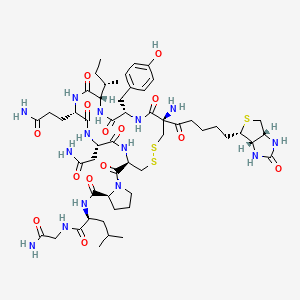

Biotin-Oxytocin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H80N14O14S3 |

|---|---|

Molecular Weight |

1233.5 g/mol |

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C53H80N14O14S3/c1-5-27(4)42-49(78)59-30(16-17-39(54)70)45(74)60-33(21-40(55)71)46(75)62-35(50(79)67-18-8-9-36(67)48(77)61-31(19-26(2)3)44(73)58-22-41(56)72)24-83-84-25-53(57,38(69)11-7-6-10-37-43-34(23-82-37)64-52(81)66-43)51(80)63-32(47(76)65-42)20-28-12-14-29(68)15-13-28/h12-15,26-27,30-37,42-43,68H,5-11,16-25,57H2,1-4H3,(H2,54,70)(H2,55,71)(H2,56,72)(H,58,73)(H,59,78)(H,60,74)(H,61,77)(H,62,75)(H,63,80)(H,65,76)(H2,64,66,81)/t27-,30-,31-,32-,33-,34-,35-,36-,37-,42-,43-,53+/m0/s1 |

InChI Key |

QUMGBJXFSWOGMP-YFWSCAFSSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)(C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)(C(=O)CCCCC3C4C(CS3)NC(=O)N4)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Biotin-Oxytocin Conjugate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of biotin-oxytocin conjugates. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug development, and molecular biology, with a particular focus on the oxytocin receptor and its signaling pathways.

Chemical Structure and Properties

This compound is a chemically modified form of the neuropeptide hormone oxytocin, where a biotin molecule is covalently attached to the N-terminus of the oxytocin peptide chain. This conjugation allows for the specific detection, purification, and study of oxytocin-receptor interactions due to the high-affinity binding of biotin to avidin and streptavidin proteins.

The fundamental structure consists of the nine-amino-acid peptide oxytocin (CYIQNCPLG-NH2) with a disulfide bridge between the two cysteine residues, and a biotin molecule linked to the N-terminal cysteine.

Chemical Structure of N-terminal Biotinylated Oxytocin:

-

IUPAC Name: (2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dthia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

-

Molecular Formula: C₅₃H₈₀N₁₄O₁₄S₃[1]

-

Molecular Weight: 1233.5 g/mol [1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 1233.5 g/mol | [1] |

| Molecular Formula | C₅₃H₈₀N₁₄O₁₄S₃ | [1] |

| Amino Acid Sequence | Biotin-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ (Disulfide bridge: 1-6) | [2] |

| Purity (typical) | ≥95% (by HPLC) | [2] |

| Form | Lyophilized powder | [2] |

| Storage Conditions | -20°C | [2] |

Biological Activity and Receptor Interactions

Biological Activity of Biotinylated Oxytocin Analogs

The biological activities of several biotinylated oxytocin analogs have been assessed through bioassays measuring uterine contraction and milk ejection.[3]

| Analog | Uterine Activity (without Mg²⁺) (IU/mg) | Uterine Activity (with Mg²⁺) (IU/mg) | Milk Ejection Activity (IU/mg) |

| Biotin coupled to Lysine at position 4 | 11 and 23 | 38 and 11 | 33 and 13 |

| Biotin coupled to Lysine at position 8 | 147 | 509 | 247 |

Source: Adapted from a study on fluorescent, photoaffinity, and biotinyl analogs of oxytocin.[3]

Oxytocin Receptor Binding and Functional Activity (Unmodified Oxytocin)

The following tables summarize the binding affinity and functional activity of the parent compound, oxytocin, at its receptor. This data provides a reference for the expected activity of this compound conjugates.

Table 2: Binding Affinity of Oxytocin for the Oxytocin Receptor

| Parameter | Value Range | Cell Type/Species |

| Kd (Dissociation Constant) | 0.56 nM - 9.32 nM | Varies with measurement method, species, and cell type. |

Source: Based on a meta-analysis of oxytocin-oxytocin receptor binding studies.

Table 3: Functional Activity of Oxytocin at the Oxytocin Receptor

| Parameter | Value | G-Protein Pathway |

| EC50 (Half maximal effective concentration) | 2.16 nM | Gq activation |

| EC50 | 11.5 - 91.8 nM | Gi/o activation |

Source: Data from studies on oxytocin receptor-G protein coupling.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of N-terminal biotinylated oxytocin.

Synthesis of N-terminal Biotinylated Oxytocin

A common method for the synthesis of this compound is through solid-phase peptide synthesis (SPPS) of the oxytocin peptide, followed by selective N-terminal biotinylation.

Protocol for N-terminal Biotinylation:

-

Peptide Dissolution: Dissolve the purified oxytocin peptide in a non-amine-containing buffer at a pH of 6.5 (e.g., 50 mM phosphate buffer).[4]

-

Biotin Reagent Preparation: Prepare a stock solution of an NHS-ester of biotin, such as NHS-LC-Biotin, in an organic solvent like DMF or DMSO.[4]

-

Conjugation Reaction: Add the biotin reagent solution to the peptide solution. The reaction is typically carried out at 4°C for several hours to overnight. A molar excess of the biotin reagent is used to ensure complete biotinylation of the N-terminus. The lower pH of the reaction buffer favors the biotinylation of the N-terminal α-amino group over the ε-amino group of any lysine residues.[4]

Purification

Purification of the this compound conjugate is crucial to remove unreacted peptide, excess biotin reagent, and any side products.

Protocol for Purification by High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phases: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly employed.

-

Detection: The peptide is detected by UV absorbance at 220 nm or 280 nm.

-

Fraction Collection: Fractions corresponding to the this compound conjugate peak are collected.

-

Lyophilization: The collected fractions are lyophilized to obtain the purified product as a powder.

Characterization

The identity and purity of the this compound conjugate are confirmed using mass spectrometry and HPLC analysis.

Protocol for Characterization by MALDI-TOF Mass Spectrometry:

-

Sample Preparation: The purified peptide is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

-

Analysis: The sample is analyzed using a MALDI-TOF mass spectrometer to determine the molecular weight of the conjugate, confirming the successful addition of the biotin moiety.

Signaling Pathways and Visualizations

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq and Gi/o pathways.[5]

Oxytocin Receptor Signaling Pathway

Upon binding of oxytocin (or its biotinylated analog), the receptor undergoes a conformational change, leading to the activation of Gq and/or Gi/o proteins.

-

Gq Pathway: Activated Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

Gi/o Pathway: Activation of Gi/o proteins can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

The following diagram illustrates the general signaling pathway of the oxytocin receptor.

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis, purification, and characterization of this compound.

Caption: Experimental workflow for this compound.

Conclusion

This technical guide provides a detailed overview of the chemical and biological properties of N-terminal biotinylated oxytocin. The provided protocols and data serve as a valuable resource for researchers utilizing this important tool to investigate the oxytocin system. While direct quantitative data on the binding affinity and functional potency of the N-terminal biotinylated conjugate remains an area for further investigation, the information presented on the parent compound and related analogs offers a strong foundation for experimental design and data interpretation. The use of this compound will undoubtedly continue to contribute to a deeper understanding of oxytocin receptor pharmacology and its role in various physiological processes.

References

- 1. Synthesis and biological activity of oxytocin analogues containing unnatural amino acids in position 9: structure activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent, photoaffinity, and biotinyl analogs of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of receptor proteins using affinity cross-linking with biotinylated ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Biotin-Oxytocin

This technical guide provides a comprehensive overview of the methodologies for synthesizing and purifying this compound conjugates. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to produce and isolate this valuable research tool. The document details the core chemical processes, purification strategies, and relevant biological pathways, supported by structured data, detailed protocols, and visual diagrams.

Introduction to this compound

Oxytocin is a nine-amino-acid neuropeptide hormone primarily synthesized in the hypothalamus.[1][2][3] It plays a crucial role in social bonding, uterine contractions during labor, and lactation.[4][5][6] Biotin, or Vitamin H, is a small molecule that exhibits an extraordinarily strong non-covalent interaction with the proteins avidin and streptavidin.[7][8][9] The dissociation constant (Kd) for this interaction is approximately 10⁻¹⁵ M, making it one of the most robust biological bonds known.[7][8]

The conjugation of biotin to oxytocin creates a powerful molecular probe. This allows for the sensitive detection, specific isolation, and detailed study of oxytocin receptors and their interactions.[10][11] The biotin tag serves as a versatile handle for attaching reporter molecules (like enzymes or fluorophores) via streptavidin or for immobilizing the peptide on streptavidin-coated surfaces for affinity-based assays.[11]

Synthesis of this compound Conjugates

The primary method for producing oxytocin and its analogs, including biotinylated forms, is Solid-Phase Peptide Synthesis (SPPS) .[12][13][14] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis generally follows the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which involves a repeating cycle of deprotection, activation, and coupling.

Key Steps in SPPS:

-

Resin Preparation: The synthesis begins with an insoluble resin, typically a benzhydrylamine resin, to which the C-terminal amino acid (Glycine in oxytocin) is attached.[15]

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminal amine of the resin-bound amino acid is removed using a mild base, typically piperidine in a solvent like dimethylformamide (DMF).

-

Amino Acid Activation & Coupling: The next amino acid in the sequence, with its N-terminus protected by an Fmoc group and its side chain protected as needed, is activated. This is commonly done using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). The activated amino acid is then added to the resin to form a new peptide bond.[16]

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

-

Chain Elongation: These steps are repeated for each amino acid in the oxytocin sequence (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2).

-

Biotinylation: The biotin moiety is typically conjugated to the N-terminus of the completed peptide chain while it is still attached to the resin.[1][2][17] An activated form of biotin, such as an NHS (N-Hydroxysuccinimide) ester, is used to react with the free N-terminal amine. Alternatively, an oxytocin analog can be synthesized with a Lysine residue, allowing for site-specific biotinylation on the lysine's epsilon-amino group.[10]

-

Cleavage and Deprotection: Once the synthesis and biotinylation are complete, the peptide is cleaved from the resin support. A strong acid "cocktail," often containing trifluoroacetic acid (TFA) along with scavengers like thioanisole and 1,2-ethanedithiol, is used to simultaneously cleave the peptide and remove all side-chain protecting groups.[15]

-

Oxidative Folding: The linear, reduced peptide is then subjected to oxidative conditions to form the critical intramolecular disulfide bond between the two cysteine residues, resulting in the final cyclic structure of this compound.[12][13]

Purification and Characterization

The crude product from synthesis contains the desired this compound as well as truncated sequences, deletion sequences, and incompletely deprotected peptides. A robust purification strategy is essential to achieve high purity.

Purification Methodologies

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC is the most common and effective method for purifying synthetic peptides like this compound.[18][19]

-

Principle: The method separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18-silica).[19][20] A gradient of increasing organic solvent (mobile phase B, typically acetonitrile) in an aqueous solvent (mobile phase A, often water with 0.1% TFA) is used for elution. More hydrophobic molecules are retained longer on the column and elute at higher concentrations of the organic solvent.

-

Detection: Eluting peptides are monitored using a UV detector, typically at wavelengths of 210-230 nm.[19][20] Fractions corresponding to the major peak, which should be the this compound conjugate, are collected.

B. Affinity Purification This method leverages the high-affinity interaction between biotin and streptavidin.

-

Principle: The crude peptide solution is passed over a resin (e.g., Sepharose or magnetic beads) that has been functionalized with streptavidin.[21] The this compound conjugate binds strongly to the resin, while non-biotinylated impurities are washed away.

-

Elution: Due to the strength of the biotin-streptavidin bond, elution requires harsh, denaturing conditions (e.g., low pH, high temperature, or chaotropic agents), which may not be suitable for all downstream applications. This method is highly specific for capturing biotinylated molecules but may be less effective at removing biotinylated impurities. Therefore, it is often used as a capture or enrichment step rather than a final high-resolution purification method.

Characterization

After purification, the identity and purity of the this compound conjugate are confirmed using analytical techniques:

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the final product, ensuring the correct amino acid sequence and the successful addition of the biotin moiety. The molecular formula for this compound is C₅₃H₈₀N₁₄O₁₄S₃ with a molecular weight of approximately 1233.5 g/mol .[22]

-

Analytical HPLC: Used to assess the purity of the final product. A sharp, single peak indicates a high degree of purity, which is often greater than 95% for commercial-grade products.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its analogs.

Table 1: Purity and Yield Data

| Parameter | Value | Method | Source |

|---|---|---|---|

| Purity (Commercial) | ~95% | HPLC | [2] |

| Purity (Two-Step Lab) | 93.5% | HIC + HILC | [18] |

| Recovery (Two-Step Lab) | 50.1% | HIC + HILC | [18] |

| Synthesis Yield (Analog) | 43% | SPPS (Boc) |[15] |

Table 2: Biological Activity of Biotinylated Oxytocin Analogs Activity measured in International Units (IU) per milligram.

| Analog | Biotinylation Site | Uterine Activity (without Mg²⁺) | Uterine Activity (with Mg²⁺) | Milk Ejection Activity | Source |

| [Lys⁸]-Oxytocin Analog | Lysine at position 8 | 147 IU/mg | 509 IU/mg | 247 IU/mg | [10] |

| [Lys⁴]-Oxytocin Analog | Lysine at position 4 | 11 IU/mg | 38 IU/mg | 33 IU/mg | [10] |

| Oxytocin | N-terminal | 3.8 IU/mg | 1.9 IU/mg | 7.9 IU/mg | [10] |

Experimental Protocols

Protocol: Solid-Phase Synthesis of N-terminal this compound

-

Resin Loading: Start with a Rink Amide resin pre-loaded with Fmoc-Gly.

-

Synthesis Cycle (for each amino acid: Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu), Cys(Trt)) :

-

Swell Resin: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Wash: Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3).

-

Coupling: In a separate vessel, dissolve the next Fmoc-protected amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF. Pre-activate for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash: Wash the resin with DMF (x5) and DCM (x3).

-

-

Biotinylation:

-

Perform a final Fmoc deprotection on the N-terminal Cysteine.

-

Wash the resin as described above.

-

Dissolve Biotin-NHS ester (3 eq) and DIPEA (6 eq) in DMF. Add to the resin and agitate for 4 hours at room temperature.

-

Wash the resin with DMF (x5) and DCM (x5) and dry under vacuum.

-

-

Cleavage and Global Deprotection:

-

Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5) for 3 hours.

-

Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.

-

-

Cyclization (Oxidative Folding):

-

Dissolve the crude linear peptide in 20% acetic acid in water at a concentration of 1 mg/mL.

-

Adjust the pH to 8.5 with ammonium hydroxide.

-

Stir the solution vigorously, open to the air, for 24 hours to allow for disulfide bond formation.

-

Acidify the solution with acetic acid to quench the reaction. Lyophilize to obtain the crude cyclic this compound.

-

Protocol: HPLC Purification

-

Sample Preparation: Reconstitute the lyophilized crude peptide in Mobile Phase A (e.g., 0.1% TFA in water). Filter through a 0.45 µm syringe filter.

-

Chromatography Conditions:

-

Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Flow Rate: ~15-20 mL/min.

-

Detection: 220 nm.

-

Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes.

-

-

Fraction Collection: Collect 5-10 mL fractions across the elution profile, focusing on the main peak corresponding to the product.

-

Analysis and Pooling: Analyze the collected fractions using analytical HPLC and Mass Spectrometry. Pool the fractions that contain the pure product (>95% purity).

-

Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified this compound as a white, fluffy powder.

Oxytocin Receptor Signaling Pathway

Oxytocin exerts its effects by binding to the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR).[5] The primary signaling cascade is mediated through Gαq/11 proteins.[4][6]

-

Binding and Activation: Oxytocin binds to the OXTR.

-

G-Protein Coupling: The activated receptor couples to the Gq protein, causing the exchange of GDP for GTP and the dissociation of the Gαq subunit.

-

PLC Activation: The Gαq subunit activates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

-

PKC Activation: DAG and the increased intracellular Ca²⁺ activate Protein Kinase C (PKC).

-

Downstream Effects: These events lead to a cascade of downstream effects, including the activation of the MAPK pathway, which ultimately results in physiological responses like smooth muscle contraction in the uterus.[4][5][23]

References

- 1. This compound - 1 mg [anaspec.com]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. AS-23994 | this compound Clinisciences [clinisciences.com]

- 4. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. KEGG PATHWAY: map04921 [genome.jp]

- 7. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The avidin-biotin system | Ed Bayer's Group [weizmann.ac.il]

- 10. Fluorescent, photoaffinity, and biotinyl analogs of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. southernbiotech.com [southernbiotech.com]

- 12. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 14. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]

- 15. Solid-phase peptide syntheses of oxytocin, oxytocin analogs and interferon short chain with the amide side-chain functionality of asparagine protected with 1-tetralinyl group [erepository.uonbi.ac.ke]

- 16. mdpi.com [mdpi.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. CN111896642A - Separation method and application of oxytocin and three kinds of deamidation impurities - Google Patents [patents.google.com]

- 20. CN101504393A - HPLC measuring method for d-biotin and its impurity content - Google Patents [patents.google.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. This compound | C53H80N14O14S3 | CID 168510485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotin-Oxytocin Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity between biotinylated oxytocin analogues and the oxytocin receptor (OTR). It is intended to serve as a resource for researchers engaged in the study of the oxytocin system, particularly those utilizing biotinylated ligands for receptor localization, quantification, and the development of novel therapeutics. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Introduction to Biotinylated Oxytocin Analogues

Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, including parturition, lactation, and social bonding.[1] Its effects are mediated through the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] The development of modified oxytocin analogues, including those conjugated with biotin, has provided valuable tools for studying OTR pharmacology and physiology. Biotinylation allows for the highly specific and high-affinity interaction with streptavidin and its analogues, enabling a range of detection and purification strategies.

Biotin can be coupled to oxytocin at various positions, often through a chemically reactive group like the ε-amino group of a lysine residue substituted into the peptide sequence or at the N-terminal amino group.[2] These biotinylated analogues have been shown to retain biological activity, making them useful probes for investigating hormone-receptor interactions.[2]

Quantitative Binding Affinity Data

Direct quantitative data on the binding affinity (e.g., Kd, Ki, IC50) of biotinylated oxytocin analogues to the oxytocin receptor is limited in publicly available literature. Most studies have characterized these analogues based on their biological activity, such as their ability to induce uterine contractions or milk ejection, rather than through direct binding assays.[2]

However, to provide a relevant framework for understanding the expected binding affinity, the following tables summarize the binding parameters for unlabeled oxytocin and its non-biotinylated analogues across various species and tissues. This data serves as a critical benchmark for researchers developing and characterizing novel biotinylated oxytocin probes.

Table 1: Binding Affinity (Kd) of Oxytocin for the Oxytocin Receptor

| Species | Tissue/Cell Line | Kd (nM) | Measurement Method | Reference |

| Human | Myometrium (term) | 1.6 | Radioligand Binding | [3][4] |

| Human | Myometrium (1st trimester) | >3 | Radioligand Binding | [3] |

| Human | Myometrium (non-pregnant) | >3 | Radioligand Binding | [3] |

| Human | HEK293T cells (transfected) | 0.56 | Radioligand Binding | [3][4] |

| Rat | Myometrium | 1.21 | Radioligand Binding | [3] |

| Rat | Myometrium | 9.32 | Binding Isotherm Analysis | [3] |

| Rat | Left Ventricle | ~1 | Radioligand Binding Assay | [5] |

| Rat | Adenohypophysis | 1.5 | Radioligand Binding | [6] |

Table 2: Inhibitory Constants (Ki) of Oxytocin and Analogues for the Oxytocin Receptor

| Ligand | Species | Receptor | Ki (nM) | Reference |

| Oxytocin | Hamster | OTR | 4.28 | |

| Arginine Vasopressin (AVP) | Hamster | OTR | 36.1 | |

| Oxytocin | Human | OTR (in USMC) | 0.75 ± 0.08 | [7] |

| Arginine Vasopressin (AVP) | Human | OTR (in USMC) | 2.99 ± 0.39 | [7] |

| Atosiban (Antagonist) | Human | OTR (in USMC) | 3.55 ± 0.52 | [7] |

Note: The variability in Kd and Ki values can be attributed to differences in experimental methods, tissue preparations, and the specific radioligand used.

Experimental Protocols

The following sections detail methodologies for key experiments relevant to studying the binding of biotinylated oxytocin to its receptor.

Competitive Radioligand Binding Assay

This protocol is adapted from standard radioligand binding assays for the oxytocin receptor and is designed to determine the binding affinity of a biotinylated oxytocin analogue by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Crude membrane fractions from cells or tissues expressing the oxytocin receptor.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) oxytocin receptor antagonist or agonist (e.g., [³H]-Oxytocin, [¹²⁵I]-ornithine vasotocin analogue).

-

Biotinylated Oxytocin Analogue: The unlabeled competitor ligand.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A serial dilution of the biotinylated oxytocin analogue.

-

A fixed concentration of the radioligand (typically at or below its Kd).

-

The membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 22°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Non-Radioactive Competitive Binding Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that is well-suited for studying the interactions of biotinylated molecules.

Materials:

-

Oxytocin Receptor Preparation: Purified or membrane-bound OTR. An antibody against the receptor or a tag on the receptor is also needed.

-

Biotinylated Oxytocin Analogue.

-

Unlabeled Oxytocin: As a reference competitor.

-

Streptavidin-coated Donor Beads.

-

Antibody-coated or Protein A-coated Acceptor Beads.

-

Assay Buffer.

-

AlphaScreen-compatible Microplate Reader.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the biotinylated oxytocin analogue and unlabeled oxytocin.

-

Assay Setup: In a 384-well microplate, combine:

-

The oxytocin receptor preparation.

-

The biotinylated oxytocin analogue at a fixed concentration.

-

A serial dilution of the unlabeled oxytocin or the test compound.

-

-

Incubation: Incubate the mixture to allow for competitive binding to occur.

-

Addition of Beads: Add the Acceptor beads (e.g., coated with an anti-receptor antibody) and incubate. Then, add the Streptavidin-coated Donor beads and incubate in the dark.

-

Detection: Read the plate on an AlphaScreen-compatible reader. The signal generated is inversely proportional to the amount of unlabeled ligand that has displaced the biotinylated oxytocin from the receptor.

-

Data Analysis: Plot the AlphaScreen signal against the logarithm of the competitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor that primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC).[9] This initiates a cascade of intracellular events, including the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). The OTR can also couple to Gαi, which can modulate the activity of adenylyl cyclase. Downstream of these initial events, the mitogen-activated protein kinase (MAPK) pathway can be activated.[9]

Figure 1: Oxytocin Receptor Signaling Pathway.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the logical flow of a competitive binding assay to determine the affinity of a biotinylated oxytocin analogue.

Figure 2: Competitive Binding Assay Workflow.

Conclusion

Biotinylated oxytocin analogues are powerful tools for investigating the oxytocin system. While direct quantitative binding data for these analogues remains to be extensively published, the information on unlabeled oxytocin provides a solid foundation for their characterization. The experimental protocols detailed in this guide offer robust methods for determining the binding affinity of novel biotinylated probes. The visualization of the OTR signaling pathway and experimental workflows provides a clear conceptual framework for researchers in this field. Further studies are warranted to populate the literature with specific binding constants for various biotinylated oxytocin analogues to enhance their utility in drug discovery and neuroscientific research.

References

- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent, photoaffinity, and biotinyl analogs of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Oxytocin receptor binding in rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - 1 mg [anaspec.com]

- 7. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of Biotin-Oxytocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin, a nonapeptide hormone, is a critical regulator of various physiological processes, including parturition, lactation, and complex social behaviors.[1] Its actions are mediated through the oxytocin receptor (OXTR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] To facilitate the study of oxytocin-receptor interactions, various analogs and derivatives have been synthesized, including biotinylated oxytocin. The addition of a biotin tag allows for a versatile range of applications in receptor research, such as affinity purification, receptor localization, and the development of non-radioactive binding assays. This technical guide provides an in-depth overview of the mechanism of action of Biotin-Oxytocin, with a focus on its synthesis, binding characteristics, and the signaling pathways it elicits upon receptor activation.

Synthesis of this compound

This compound is typically synthesized by coupling a biotin moiety to the N-terminal α-amino group of the oxytocin peptide. This is a common strategy for peptide biotinylation as it often preserves the biological activity of the peptide, given that the C-terminus is amidated and crucial for receptor interaction.

A general approach for N-terminal biotinylation involves the use of N-hydroxysuccinimide (NHS) esters of biotin, such as NHS-LC-Biotin. The reaction is performed under controlled pH conditions (typically around pH 6.5) to favor the reaction with the α-amino group over the ε-amino group of any internal lysine residues.[3]

Key Synthesis Steps:

-

Peptide Synthesis: Oxytocin is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

-

Biotinylation: The purified oxytocin peptide is reacted with an NHS-ester of biotin in a suitable buffer. The molar ratio of the biotinylating reagent to the peptide is optimized to ensure efficient labeling.

-

Purification: The resulting this compound conjugate is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted peptide and excess biotinylating reagent.

-

Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight of the biotinylated peptide.

Mechanism of Action: Receptor Binding and Signal Transduction

The fundamental mechanism of action of this compound involves its binding to the oxytocin receptor and the subsequent activation of intracellular signaling cascades. The biotin tag is generally considered to be a relatively small modification that, when attached to the N-terminus, does not significantly interfere with the core interactions between oxytocin and its receptor.

Receptor Binding

Upon introduction to a system expressing the oxytocin receptor, this compound binds to the receptor in a manner analogous to native oxytocin. The binding affinity of biotinylated oxytocin analogs has been evaluated, and while direct Kd or Ki values for N-terminally biotinylated oxytocin are not extensively reported in comparative studies, the biological activity data suggests that it retains the ability to bind the receptor with high affinity.

Signal Transduction Pathways

The oxytocin receptor primarily couples to Gq/G11 G proteins.[4] Upon agonist binding, including that of this compound, the receptor undergoes a conformational change, leading to the activation of its associated G protein. This initiates a cascade of intracellular events:

-

Phospholipase C Activation: The activated α-subunit of the Gq/G11 protein stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5]

-

Protein Kinase C Activation: DAG, along with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC).

-

Downstream Effects: The activation of these pathways leads to various cellular responses, including smooth muscle contraction, gene expression changes, and neurotransmission.[2]

The oxytocin receptor can also couple to other G proteins, such as Gi, leading to the modulation of different signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[6]

Quantitative Data

While direct comparative binding affinity data (Kd/Ki) for N-terminally biotinylated oxytocin versus native oxytocin is limited in the public domain, biological activity data for various biotinylated analogs provides valuable insights into their functional potency.

| Compound | Modification | Assay | Biological Activity | Reference |

| [Biotinyl-Lys8]Oxytocin Analog | Biotin coupled to Lysine at position 8 | Uterine Contraction (rat, with Mg2+) | 509 IU/mg | [7] |

| [Biotinyl-Lys8]Oxytocin Analog | Biotin coupled to Lysine at position 8 | Milk Ejection (rat) | 247 IU/mg | [7] |

| NAB-Gly-Oxytocin | 2-nitro-5-azidobenzoylglycyl at N-terminus | Osmotic Water Flow (toad urinary bladder) | EC50 = 3.2 x 10-6 M |

Experimental Protocols

Synthesis and Purification of N-terminally Biotinylated Oxytocin

Materials:

-

Purified Oxytocin peptide

-

NHS-LC-Biotin

-

Reaction Buffer: 50 mM sodium phosphate, pH 6.5

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

RP-HPLC system with a C18 column

-

Mass spectrometer

Protocol:

-

Dissolve 1-10 mg of oxytocin in 1 ml of Reaction Buffer. If necessary, use a small amount of DMF or DMSO to aid dissolution, keeping the final organic solvent concentration below 20%.[3]

-

Immediately before use, prepare a 10 mM stock solution of NHS-LC-Biotin in DMF or DMSO.[3]

-

Add a 5-fold molar excess of the 10 mM NHS-LC-Biotin solution to the peptide solution.[3]

-

Incubate the reaction mixture at 4°C for 24 hours.[3]

-

Purify the biotinylated peptide by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Collect the fractions corresponding to the biotinylated product and confirm its identity and purity by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final product.

Competitive Receptor Binding Assay

Materials:

-

Cells or membranes expressing the oxytocin receptor

-

This compound

-

Unlabeled Oxytocin (for competition)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Streptavidin-coated microplates

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 1 M H2SO4)

-

Plate reader

Protocol:

-

Coat a microplate with streptavidin and block non-specific binding sites.

-

In a separate plate, prepare serial dilutions of unlabeled oxytocin in Binding Buffer.

-

Add a constant concentration of this compound to each well containing the unlabeled oxytocin dilutions.

-

Add the cell membranes or intact cells expressing the oxytocin receptor to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.

-

Transfer the binding reaction mixtures to the streptavidin-coated plate.

-

Incubate for 1 hour at room temperature to allow the this compound to bind to the streptavidin.

-

Wash the plate multiple times with Wash Buffer (Binding Buffer with 0.05% Tween-20) to remove unbound reagents.

-

Add Streptavidin-HRP conjugate diluted in Assay Buffer and incubate for 1 hour at room temperature.

-

Wash the plate again to remove unbound conjugate.

-

Add TMB substrate and incubate in the dark until a blue color develops.

-

Stop the reaction by adding Stop Solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Plot the absorbance against the log concentration of the unlabeled oxytocin to generate a competition curve and determine the IC50.

Functional Assay: Intracellular Calcium Mobilization

Materials:

-

Cells expressing the oxytocin receptor (e.g., HEK293-OXTR)

-

This compound

-

Oxytocin (as a positive control)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with an injection system

Protocol:

-

Plate the cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

-

Wash the cells with Assay Buffer to remove excess dye.

-

Prepare serial dilutions of this compound and Oxytocin in Assay Buffer.

-

Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Inject the different concentrations of this compound or Oxytocin into the wells.

-

Continue to record the fluorescence intensity for several minutes to capture the calcium transient.

-

Analyze the data by calculating the change in fluorescence from baseline and plot the response against the log concentration of the agonist to determine the EC50.[5]

Visualizations

Caption: Signaling pathway of this compound upon binding to the Oxytocin Receptor.

Caption: Workflow for a competitive receptor binding assay using this compound.

Conclusion

This compound serves as a valuable tool for investigating the oxytocin receptor system. Its mechanism of action closely mimics that of native oxytocin, involving binding to the OXTR and activation of the canonical Gq/PLC signaling pathway. While the addition of the biotin tag may slightly alter the binding affinity and potency, the available data indicates that N-terminally biotinylated oxytocin retains significant biological activity. The detailed protocols provided in this guide offer a framework for researchers to utilize this compound in a variety of experimental settings to further elucidate the complex roles of oxytocin in physiology and behavior.

References

- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Investigation of metal modulation of oxytocin structure receptor-mediated signaling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 7. Fluorescent, photoaffinity, and biotinyl analogs of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Stability and Distribution of Biotin-Oxytocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-Oxytocin is a chemically modified version of the neuropeptide oxytocin, where a biotin molecule is attached, typically at the N-terminus.[1][2][3][4][5] This conjugation allows for the detection, purification, and study of oxytocin and its receptors through the high-affinity interaction between biotin and avidin or streptavidin. Understanding the in vivo stability and distribution of this modified peptide is crucial for its application in research and potential therapeutic development. This technical guide synthesizes the available information on this compound, including its biological activity, and discusses the factors influencing its stability and distribution based on current scientific literature.

Biological Activity of Biotinylated Oxytocin

The biological activity of oxytocin analogs is a critical indicator of their potential utility. Studies on various biotinylated oxytocin derivatives have shown that they can retain biological function, although the activity level may be altered depending on the site of biotinylation and the linker used.

Table 1: Biological Activities of Biotinylated Oxytocin Analogs

| Analog Description | Uterine Activity (without Mg++) (IU/mg) | Uterine Activity (with Mg++) (IU/mg) | Milk Ejection Activity (IU/mg) | Reference |

|---|---|---|---|---|

| Biotin coupled to lysine in position 4 | 11 | 38 | 33 | [6] |

| Biotinyl labels coupled to lysine in position 8 | 147 | 509 | 247 |[6] |

This data is derived from studies on specific biotinylated oxytocin analogs and may not be directly representative of all this compound conjugates.

In Vivo Stability and Metabolism

Oxytocin Metabolism: Native oxytocin is metabolized in vivo by peptidases.[7] Studies involving microinjections of oxytocin into the rat hippocampus have shown its proteolytic conversion, leading to the formation of fragments like oxytocin(1-8) and free tyrosine.[7] This suggests that the peptide backbone of this compound is likely susceptible to similar enzymatic degradation.

Stability of the Biotin-Peptide Bond: The stability of the bond linking biotin to the peptide is a critical factor. Research on biotinylated proteins in human plasma has demonstrated that the biotin-protein bond can be susceptible to hydrolysis by plasma factors.[8] The specific type of chemical linker used for biotinylation significantly influences this stability.[8] For instance, one study found that while five out of six tested biotinylating agents produced bonds stable in buffer, all were susceptible to hydrolysis in human plasma.[8]

Expected In Vivo Distribution

Detailed biodistribution studies specifically for this compound are not extensively reported. However, the distribution is expected to be influenced by the properties of both oxytocin and biotin.

-

Oxytocin Receptor (OTR) Binding: this compound is designed to bind to oxytocin receptors. These receptors are widely distributed in the body, including the brain, uterus, mammary glands, and other tissues.[9][10] Therefore, accumulation in tissues with high OTR expression is anticipated.

-

Pharmacokinetics of Biotin: The pharmacokinetics of biotin itself are well-characterized. After administration, biotin is rapidly absorbed, with a peak plasma concentration reached within a couple of hours.[11] The effective serum half-life of biotin is approximately 15 hours.[11] While the biotin moiety will influence the overall properties of the conjugate, the much larger peptide portion is expected to dominate the pharmacokinetic profile.

Experimental Protocols

While specific protocols for this compound are not detailed in the literature, the following are general methodologies that would be employed to study its in vivo stability and distribution.

Protocol 1: Pharmacokinetic Analysis of this compound

-

Animal Model: Select an appropriate animal model (e.g., rats, mice).

-

Administration: Administer a known dose of this compound intravenously or intraperitoneally.

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

-

Sample Processing: Process blood samples to separate plasma.

-

Quantification:

-

Develop a sensitive and specific enzyme immunoassay (EIA) or ELISA for this compound. This can be achieved by using an anti-oxytocin antibody for capture and streptavidin-HRP for detection. A similar approach has been used to develop a highly specific enzyme immunoassay for oxytocin.[12]

-

Alternatively, use liquid chromatography-mass spectrometry (LC-MS/MS) for direct quantification of the intact conjugate and its metabolites.

-

-

Data Analysis: Plot plasma concentration versus time and calculate pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL).

Protocol 2: Biodistribution Study of Radiolabeled this compound

-

Radiolabeling: Label this compound with a suitable radioisotope (e.g., ¹²⁵I, ³H).

-

Administration: Administer the radiolabeled conjugate to the animal model.

-

Tissue Harvesting: At predetermined time points, euthanize the animals and harvest major organs and tissues (e.g., brain, liver, kidneys, uterus, mammary glands, muscle, adipose tissue).

-

Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter or liquid scintillation counter.

-

Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to determine the tissue distribution profile.

Visualizations

Signaling Pathway

Caption: Oxytocin receptor signaling pathway.

Experimental Workflow

Caption: Workflow for a biodistribution study.

Conclusion and Future Directions

This compound is a valuable tool for studying oxytocin receptor interactions. While its biological activity is retained to a significant degree, a comprehensive understanding of its in vivo stability and distribution is currently lacking in publicly available literature. Future research should focus on conducting rigorous pharmacokinetic and biodistribution studies to quantify its half-life, clearance, and tissue-specific accumulation. Such data will be invaluable for the design and interpretation of experiments utilizing this compound and for exploring its potential in diagnostic and therapeutic applications. The stability of the biotin-peptide linkage in a physiological environment warrants particular attention in these future investigations.

References

- 1. This compound - 1 mg [anaspec.com]

- 2. This compound - 1 mg, Conjugated, 1233.5, 1 mg | Labscoop [labscoop.com]

- 3. AS-23994 | this compound Clinisciences [clinisciences.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. This compound - 1 mg [eurogentec.com]

- 6. Fluorescent, photoaffinity, and biotinyl analogs of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proteolytic conversion of oxytocin in vivo after microinjection in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Instability of the biotin-protein bond in human plasma [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Metabolic Effects of Oxytocin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of a highly specific enzyme immunoassay for oxytocin and its use in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing Oxytocin Receptor Signaling: A Technical Guide to the Application of Biotin-Oxytocin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Biotin-Oxytocin (Biotin-OT) as a molecular tool to investigate the intricate signaling pathways of the oxytocin receptor (OTR). The OTR, a class A G protein-coupled receptor (GPCR), plays a crucial role in a myriad of physiological processes, including parturition, lactation, and complex social behaviors. Its activation initiates a cascade of intracellular events primarily through Gq/11 and MAPK/ERK signaling pathways. Biotin-OT, a commercially available N-terminally biotinylated derivative of oxytocin, offers a versatile probe for elucidating these mechanisms through various in vitro assays.[1][2][3][4][5]

Oxytocin Receptor Signaling Pathways

Upon agonist binding, the OTR undergoes a conformational change, enabling it to couple to and activate heterotrimeric G proteins. The primary signaling cascades initiated by OTR activation are:

-

The Gαq/11 Pathway: This is the canonical signaling pathway for the OTR. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG synergistically activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in diverse cellular responses.

-

The MAPK/ERK Pathway: The OTR also signals through the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) 1/2 pathway. This can occur through both G protein-dependent and β-arrestin-dependent mechanisms. Activation of this pathway involves a series of phosphorylation events, ultimately leading to the activation of ERK1/2. Activated ERK can then translocate to the nucleus to regulate gene expression and influence processes such as cell growth, proliferation, and differentiation.

Below are diagrams illustrating these key signaling pathways.

Quantitative Data

| Compound | Parameter | Value | Receptor/System |

| Oxytocin | Ki | ~1-10 nM | Human OTR |

| Oxytocin | EC50 (Inositol Phosphate) | ~1-10 nM | Cells expressing OTR |

| Oxytocin | EC50 (Calcium Mobilization) | ~1-10 nM | Cells expressing OTR |

| Oxytocin | EC50 (ERK Phosphorylation) | ~1-100 nM | Cells expressing OTR |

| This compound | Ki | Not Reported | - |

| This compound | EC50 (Inositol Phosphate) | Not Reported | - |

| This compound | EC50 (Calcium Mobilization) | Not Reported | - |

| This compound | EC50 (ERK Phosphorylation) | Not Reported | - |

Experimental Protocols

The biotin moiety of Biotin-OT provides a powerful handle for a variety of experimental applications. Below are detailed methodologies for key experiments to study OTR signaling.

This compound Pull-Down Assay to Identify OTR Interacting Proteins

This assay is designed to isolate the OTR and its interacting partners from a cell lysate.

Methodology:

-

Cell Culture and Lysis:

-

Culture cells expressing the oxytocin receptor (e.g., HEK293-OTR, myometrial cells) to ~80-90% confluency.

-

Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Incubation with this compound:

-

Incubate the cell lysate with an optimized concentration of this compound for 2-4 hours at 4°C with gentle rotation to allow for ligand-receptor binding.

-

-

Capture with Streptavidin Beads:

-

Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for an additional 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound protein complexes from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer for Western blotting, or a high concentration of free biotin for mass spectrometry).

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against the OTR or putative interacting proteins.

-

For identification of novel interactors, the eluate can be subjected to mass spectrometry analysis.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activation of the Gq signaling pathway by quantifying the accumulation of inositol phosphates.

Methodology:

-

Cell Culture and Labeling:

-

Seed cells expressing the OTR in a multi-well plate.

-

Label the cells by incubating them overnight with myo-[³H]inositol in inositol-free medium.

-

-

Stimulation:

-

Wash the cells to remove unincorporated [³H]inositol.

-

Pre-incubate the cells with a LiCl-containing buffer (LiCl inhibits the degradation of inositol monophosphates).

-

Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by adding a stop solution (e.g., ice-cold perchloric acid).

-

Neutralize the samples and separate the total inositol phosphates from free [³H]inositol using anion-exchange chromatography columns.

-

-

Quantification:

-

Quantify the amount of [³H]-labeled inositol phosphates using a scintillation counter.

-

Plot the data as a function of this compound concentration to determine the EC50 value.

-

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK.

Methodology:

-

Cell Culture and Serum Starvation:

-

Seed cells expressing the OTR in a multi-well plate.

-

Once confluent, serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

-

Stimulation:

-

Stimulate the cells with various concentrations of this compound for a short period (typically 5-15 minutes).

-

-

Cell Lysis:

-

Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

-

Detection of Phospho-ERK:

-

The levels of phosphorylated ERK (p-ERK) and total ERK can be determined by various methods:

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-ERK and total ERK.

-

ELISA: Use a sandwich ELISA kit with antibodies specific for p-ERK and total ERK.

-

Homogeneous Time-Resolved Fluorescence (HTRF): Utilize a plate-based assay that measures the FRET signal between two antibodies, one targeting total ERK and the other specific for p-ERK.

-

-

-

Data Analysis:

-

Normalize the p-ERK signal to the total ERK signal.

-

Plot the normalized p-ERK levels against the concentration of this compound to generate a dose-response curve and calculate the EC50.

-

Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced internalization of the OTR from the cell surface.

Methodology:

-

Cell Culture:

-

Grow cells expressing the OTR on glass coverslips or in multi-well plates suitable for imaging.

-

-

Ligand Binding and Internalization:

-

Incubate the cells with this compound at 37°C for various time points to allow for receptor internalization. A control incubated at 4°C can be included to visualize only surface-bound receptors, as internalization is inhibited at this temperature.

-

-

Fixation and Staining:

-

Wash the cells with cold PBS to remove unbound ligand.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

For visualization of internalized receptors, permeabilize the cells with a detergent (e.g., Triton X-100). For surface receptor staining only, omit the permeabilization step.

-

Incubate the cells with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) to detect the biotinylated oxytocin.

-

Counterstain the nuclei with DAPI if desired.

-

-

Imaging and Quantification:

-

Visualize the cells using a fluorescence microscope. Internalized receptors will appear as fluorescent puncta within the cytoplasm.

-

Alternatively, quantify the fluorescence intensity per cell using flow cytometry. A decrease in surface fluorescence (in non-permeabilized cells) or an increase in total cellular fluorescence (in permeabilized cells) over time indicates receptor internalization.

-

Conclusion

This compound is a valuable and versatile tool for the detailed investigation of oxytocin receptor signaling. The experimental protocols outlined in this guide provide a robust framework for researchers to dissect the molecular mechanisms underlying OTR function, from ligand binding and G protein activation to downstream signaling events and receptor trafficking. While the precise pharmacological characteristics of Biotin-OT require empirical determination, its utility in pull-down assays, functional signaling readouts, and receptor internalization studies makes it an indispensable reagent for advancing our understanding of this critical physiological system and for the development of novel therapeutics targeting the oxytocin receptor.

References

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. This compound - 1 mg [anaspec.com]

- 3. AS-23994 | this compound Clinisciences [clinisciences.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Systematic N-methylation of oxytocin: Impact on pharmacology and intramolecular hydrogen bonding network - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of Biotin-Oxytocin in Neuroscience Research: A Technical Guide

Introduction

Oxytocin, a nine-amino acid neuropeptide, is a critical regulator of complex social behaviors, including affiliation, trust, and maternal care.[1] Its profound influence on neural circuits has made it a focal point of neuroscience research, with implications for understanding and potentially treating neuropsychiatric disorders characterized by social deficits, such as autism spectrum disorder.[2][3] To dissect the intricate mechanisms of oxytocin signaling, researchers require robust molecular tools. Biotin-Oxytocin, a conjugate of biotin and oxytocin, has emerged as a versatile and powerful probe in this field. The high-affinity interaction between biotin and streptavidin (or avidin) provides a potent method for the detection, isolation, and functional analysis of oxytocin receptors (OTR) and their associated signaling complexes.[4][5] This technical guide provides an in-depth overview of the core applications of this compound in neuroscience, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Principles and Synthesis

This compound is synthesized by covalently linking biotin to the oxytocin peptide. This is often achieved by labeling the N-terminus of oxytocin with biotin.[6] The resulting molecule retains biological activity, capable of binding to and activating oxytocin receptors.[7] The small size of the biotin molecule generally does not interfere with the peptide's interaction with its receptor.[5]

The utility of this conjugate lies in the exceptionally strong and specific non-covalent interaction between biotin and streptavidin (Ka = 10^15 M-1), which is one of the strongest known biological interactions.[5][8] This allows for the sensitive and specific detection and purification of biotinylated molecules and their binding partners.[4][9]

References

- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxytocin and the Social Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent Tracers Illuminate Oxytocin Receptor Function | Technology Networks [technologynetworks.com]

- 4. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fluorescent, photoaffinity, and biotinyl analogs of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

potential applications of Biotin-Oxytocin in drug discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxytocin, a nine-amino acid neuropeptide, plays a crucial role in a variety of physiological processes, including social bonding, parturition, and lactation.[1][2] Its receptor, the oxytocin receptor (OXTR), is a G-protein coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of conditions, including social-affective disorders, anxiety, and pain. The development of robust and reliable tools to probe the oxytocin system is therefore of paramount importance for advancing drug discovery in this area.

This technical guide focuses on the application of Biotin-Oxytocin, a biotinylated derivative of oxytocin, as a versatile tool in drug discovery. This compound is synthesized by labeling the N-terminus of oxytocin with biotin.[1][2] This modification allows for the highly specific and high-affinity interaction with streptavidin and its analogs, a property that can be leveraged in a multitude of experimental formats. This guide provides an in-depth overview of the potential applications of this compound, detailed experimental protocols, and a summary of relevant quantitative data to facilitate its integration into drug discovery workflows.

Biochemical and Pharmacological Profile of this compound

This compound is a chemically modified version of the endogenous ligand, designed to retain biological activity while enabling a wide range of detection and purification methodologies.

Molecular Profile:

| Property | Value | Reference |

| Molecular Formula | C₅₃H₈₀N₁₄O₁₄S₃ | [3] |

| Molecular Weight | 1233.5 g/mol | [3] |

| Structure | Oxytocin peptide with a biotin molecule covalently linked to the N-terminal amine. | [1][2] |

Pharmacological Data:

While specific binding affinity (Kd) and functional potency (EC50/IC50) values for N-terminally biotinylated oxytocin are not extensively published, data from native oxytocin and its analogs provide a strong indication of its expected performance. It is crucial to empirically determine these values for each specific application.

| Ligand/Analog | Assay | Cell Type/Tissue | Parameter | Value | Reference |

| Oxytocin | Radioligand Binding | Human Myometrium | Kd | 1.6 nM | [4][5] |

| Oxytocin | Radioligand Binding | Rat Myometrium | Kd | 1.21 nM | [4] |

| Oxytocin | Calcium Mobilization | CHO cells expressing OXTR | EC50 | 1.5 nM | [6][7] |

| Biotinylated Oxytocin Analog (Lys8) | Uterine Contraction (in vitro) | Rat Uterus | Activity | 147 IU/mg (without Mg²⁺), 509 IU/mg (with Mg²⁺) | [8] |

| Biotinylated Oxytocin Analog (Lys8) | Milk Ejection (in vivo) | Rat | Activity | 247 IU/mg | [8] |

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a class A GPCR that primarily couples to Gαq/11 proteins.[9] Upon ligand binding, a conformational change in the receptor activates the G protein, initiating a downstream signaling cascade. The primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[9] This increase in intracellular calcium is a key event in many of oxytocin's physiological effects, including uterine contractions.[9][10] Additionally, OXTR can couple to Gαi, and its activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway.[7]

Potential Applications in Drug Discovery

The unique properties of this compound make it a valuable tool for various stages of the drug discovery process, from target validation to high-throughput screening and lead characterization.

Receptor-Ligand Binding Assays

This compound can be used in a variety of binding assay formats to characterize the affinity of novel compounds for the OXTR.

-

Competitive Binding Assays: In this format, this compound competes with unlabeled test compounds for binding to the OXTR. The amount of bound this compound is then quantified, allowing for the determination of the test compound's binding affinity (Ki).

-

Scintillation Proximity Assay (SPA): This homogeneous assay format utilizes streptavidin-coated SPA beads.[11][12][13] When this compound binds to the receptor, which is immobilized on the beads, it brings a radiolabel into close proximity to the scintillant in the beads, generating a light signal. Unbound radiolabeled ligand is too far away to produce a signal.[11][14]

-

Homogeneous Time-Resolved Fluorescence (HTRF): HTRF assays utilize the principle of FRET between a donor and an acceptor fluorophore.[6][15][16] In a competitive binding assay, a europium cryptate-labeled antibody (donor) can be used to detect a tagged receptor, and this compound conjugated to an acceptor fluorophore can be used as the tracer.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): In this bead-based assay, donor and acceptor beads are brought into proximity by a biological interaction.[17][18] For an OXTR binding assay, one could use streptavidin-coated donor beads to capture this compound and antibody-coated acceptor beads to capture a tagged OXTR.

High-Throughput Screening (HTS)

The compatibility of this compound with homogeneous assay formats makes it ideal for H-TS campaigns to identify novel OXTR modulators.

Receptor Purification and Pull-Down Assays

The high-affinity interaction between biotin and streptavidin can be exploited to purify the OXTR or to identify its interacting partners.[9]

-

Receptor Purification: this compound can be used as a ligand for affinity chromatography. A cell lysate containing the OXTR is passed over a column with immobilized streptavidin that has been pre-incubated with this compound. The bound receptor can then be eluted.

-

Pull-Down Assays: this compound can be used to "pull down" the OXTR and any associated proteins from a cell lysate. The complex is captured using streptavidin-coated beads, and the interacting proteins can be identified by mass spectrometry.[13][19][20]

Cellular Imaging and Receptor Trafficking

This compound, in conjunction with fluorescently labeled streptavidin (e.g., conjugated to quantum dots or organic dyes), can be used to visualize the localization and trafficking of the OXTR in living or fixed cells.[21][22][23] This allows for the study of receptor internalization, recycling, and downregulation in response to ligand binding.[8][12][24]

Detailed Experimental Protocols

Competitive Receptor Binding Assay (SPA Format)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the OXTR using this compound and streptavidin-coated SPA beads.

Materials:

-

This compound

-

Membrane preparation from cells expressing OXTR

-

Streptavidin-coated SPA beads

-

Radiolabeled ligand (e.g., [³H]-Oxytocin)

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

-

96-well or 384-well microplates

-

Microplate scintillation counter

Procedure:

-

Reagent Preparation:

-

Reconstitute this compound and the radiolabeled ligand in the assay buffer to the desired stock concentrations.

-

Prepare serial dilutions of the test compounds.

-

Resuspend the streptavidin-coated SPA beads in the assay buffer.

-

-

Assay Setup:

-

To each well of the microplate, add in the following order:

-

Assay buffer

-

Test compound or vehicle control

-

Radiolabeled ligand (at a concentration close to its Kd)

-

Membrane preparation containing OXTR

-

This compound (at a concentration that gives a robust signal)

-

Streptavidin-coated SPA beads

-

-

-

Incubation:

-

Seal the plate and incubate at room temperature for a specified time (e.g., 2-4 hours) with gentle agitation to allow the binding to reach equilibrium.

-

-

Detection:

-

Measure the scintillation counts in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Plot the scintillation counts against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

OXTR Pull-Down Assay

This protocol describes the use of this compound to pull down the OXTR and its interacting proteins from a cell lysate.

Materials:

-

This compound

-

Cells expressing OXTR

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

-

Magnetic rack

Procedure:

-

Cell Lysis:

-

Culture and treat cells as required.

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Bait Preparation and Incubation:

-

Incubate the clarified cell lysate with this compound for 2-4 hours at 4°C with gentle rotation to allow the formation of the this compound-OXTR complex.

-

-

Capture of Complex:

-

Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Place the tube on a magnetic rack to capture the beads.

-

Carefully remove the supernatant.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the bound proteins from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the OXTR to confirm its presence.

-